![molecular formula C9H15N3 B1390940 N2-(sec-Butyl)-2,3-pyridinediamine CAS No. 1040042-71-4](/img/structure/B1390940.png)
N2-(sec-Butyl)-2,3-pyridinediamine
Overview
Description
N2-(sec-Butyl)-2,3-pyridinediamine: is an organic compound that belongs to the class of pyridinediamines It features a pyridine ring substituted with two amino groups at the 2 and 3 positions, and a sec-butyl group attached to the nitrogen atom at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(sec-Butyl)-2,3-pyridinediamine can be achieved through several methods. One common approach involves the reaction of 2,3-diaminopyridine with sec-butyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group at the 2 position attacks the sec-butyl halide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sec-butyl chloride or bromide, and bases such as sodium hydroxide or potassium carbonate.
Chemical Reactions Analysis
Types of Reactions: N2-(sec-Butyl)-2,3-pyridinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino groups to other functional groups.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Derivatives with modified amino groups.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N2-(sec-Butyl)-2,3-pyridinediamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as liquid crystal elastomers.
Mechanism of Action
The mechanism of action of N2-(sec-Butyl)-2,3-pyridinediamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
- N2-(sec-Butyl)-2,3-diaminopyridine
- N2-(tert-Butyl)-2,3-pyridinediamine
- N2-(iso-Butyl)-2,3-pyridinediamine
Comparison: N2-(sec-Butyl)-2,3-pyridinediamine is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to its analogs
Biological Activity
Overview
N2-(sec-Butyl)-2,3-pyridinediamine is an organic compound classified as a pyridinediamine. It contains a pyridine ring substituted with two amino groups at the 2 and 3 positions, along with a sec-butyl group attached to the nitrogen atom at the 2 position. This unique structure imparts distinct biological activities that are currently under investigation.
The compound can undergo various chemical reactions, including:
- Oxidation : Can form N-oxides.
- Reduction : Amino groups can be converted to other functional groups.
- Substitution : Amino groups can react with electrophiles.
These reactions contribute to its potential biological activities and applications in medicinal chemistry.
This compound interacts with various molecular targets, including enzymes and receptors. Its ability to modulate the activity of these targets leads to several biological effects. The compound's redox properties allow it to influence cellular functions by modulating redox states within cells, which is crucial for its therapeutic potential.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. In vitro tests have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
This compound has shown promise in anticancer research. Studies have indicated that it may induce apoptosis in cancer cell lines, particularly through mechanisms involving oxidative stress and modulation of apoptotic pathways.
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cytotoxicity in Cancer Cells : In a controlled experiment involving human pancreatic cancer cell lines (Patu8988), this compound exhibited significant cytotoxic effects, leading to reduced cell viability as measured by MTT assays.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
N2-(tert-Butyl)-2,3-pyridinediamine | Tertiary butyl group | Similar antimicrobial properties |
N2-(iso-Butyl)-2,3-pyridinediamine | Isobutyl group | Limited studies on anticancer properties |
N2-(Butyl)-2,3-pyridinediamine | Primary butyl group | Less potent compared to sec-butyl variant |
Properties
IUPAC Name |
2-N-butan-2-ylpyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-3-7(2)12-9-8(10)5-4-6-11-9/h4-7H,3,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFFMQOBEOLHPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(C=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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